molecular formula C6H2BrCl3 B043034 1-Bromo-2,3,4-trichlorobenzene CAS No. 81067-37-0

1-Bromo-2,3,4-trichlorobenzene

Cat. No. B043034
CAS RN: 81067-37-0
M. Wt: 260.3 g/mol
InChI Key: FYJXALKMVSMDPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives like 1-Bromo-2,3,4-trichlorobenzene often involves direct halogenation reactions. A practical synthesis approach for related compounds, as reported by Zhu, Yu, and Gu (2014), involves the use of N-bromoacetamide in domino cyclization and elimination processes, indicating the potential methodologies that could be adapted for synthesizing 1-Bromo-2,3,4-trichlorobenzene derivatives (Zhu, Yu, & Gu, 2014).

Molecular Structure Analysis

Molecular structure analysis of halogenated benzene derivatives provides insights into their electronic configuration and spatial arrangement. A study by Blake et al. (1990) on 1,2,3-trichlorobenzene using gas electron diffraction and NMR suggested methods applicable to understanding the molecular structure of 1-Bromo-2,3,4-trichlorobenzene, highlighting the utility of combined experimental techniques in determining structural parameters (Blake et al., 1990).

Chemical Reactions and Properties

Halogenated benzenes undergo various chemical reactions, including substitution and elimination, due to the presence of halogen atoms. The study on the bromination of 1,1,1-trichloropropene by Nesmeianov et al. (1958) provides a glimpse into the reactivity of such compounds under different conditions, which can be analogous to the reactions 1-Bromo-2,3,4-trichlorobenzene might undergo (Nesmeianov, Freĭdlina, & Kost, 1958).

Physical Properties Analysis

The physical properties of 1-Bromo-2,3,4-trichlorobenzene, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The crystal structure study by Klug (1947) of a related compound, para-bromochlorobenzene, sheds light on the potential crystalline arrangement and physical properties of 1-Bromo-2,3,4-trichlorobenzene, indicating the role of halogen atoms in determining its physical characteristics (Klug, 1947).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 1-Bromo-2,3,4-trichlorobenzene, are key to its application in chemical syntheses and industry. The study by Agou et al. (2015) on the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene via insertion of alkyne molecules into Al-C bonds provides insight into the complex reactions halogenated compounds can undergo, highlighting the versatility of such molecules in synthetic chemistry (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

properties

IUPAC Name

1-bromo-2,3,4-trichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJXALKMVSMDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147920
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3,4-trichlorobenzene

CAS RN

107103-78-6
Record name Benzene, bromotrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107103786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bromotrichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Nakada, S Fukushi, H Nishiyama, K Okubo… - Bulletin of the …, 1983 - journal.csj.jp
Photochemical dechlorinations and debrominations of C 6 H n X 6−n (X=Cl, Br) isomers were carried out in hexane. The products and residual reactant were determined quantitatively …
Number of citations: 27 www.journal.csj.jp
M Schlosser, C Heiss, E Marzi, R Scopelliti - 2006 - Wiley Online Library
Nine 1,3‐dichlorobenzene congeners were selected as model compounds to assess the relative rates of proton abstraction from 4‐ and 5‐positions (“ortho” vs. “meta” metalation). …
GF Mendonça, LS de Almeida… - Current Organic …, 2015 - ingentaconnect.com
Haloarenes are important chemical compounds from academic, biological, and industrial point of view. They can usually be prepared by an electrophilic halogenation of aromatic …
Number of citations: 9 www.ingentaconnect.com
LS de Almeida, MCS de Mattos, PM Esteves - Synlett, 2013 - thieme-connect.com
Moderately deactivated arenes are efficiently brominated by the reaction with tribromoisocyanuric acid (0.34 mol equiv) in trifluoroacetic acid at room temperature in 48–85% isolated …
Number of citations: 19 www.thieme-connect.com

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